Regioisomeric Control: 4‑Attachment is a Prerequisite for EP4 Antagonist Scaffold Activity
Patent WO 2014/004229 defines the phenoxyethyl‑piperidine series as EP4 antagonists and specifies that the ethyl linker must be attached at the piperidine 4‑position; 2‑ and 3‑linked analogs are outside the active scope [1]. No direct IC₅₀ values for the free base are publicly available, but the scaffold requirement constitutes a class‑level inference that the 4‑substitution pattern is indispensable for on‑target activity.
| Evidence Dimension | EP4 antagonist scaffold requirement (patent disclosure) |
|---|---|
| Target Compound Data | 4‑(2‑(4‑(trifluoromethyl)phenoxy)ethyl)piperidine – fits Formula II of WO 2014/004229 |
| Comparator Or Baseline | 2‑ and 3‑(2‑(4‑(trifluoromethyl)phenoxy)ethyl)piperidine – not encompassed by the active Formula II |
| Quantified Difference | Qualitative (in‑scope vs. out‑of‑scope); no IC₅₀ shift calculable |
| Conditions | Patent disclosure based on EP4 binding and functional antagonist assays |
Why This Matters
Researchers pursuing EP4‑mediated anti‑inflammatory programs must procure the 4‑substituted regioisomer to stay within the validated SAR space.
- [1] WO 2014/004229 A1 – Phenoxyethyl piperidine compounds. Eli Lilly and Company. Publication date: 3 January 2014. View Source
